molecular formula C14H13N3 B12056692 2-(4-ethylpyridin-2-yl)-1H-benzimidazole

2-(4-ethylpyridin-2-yl)-1H-benzimidazole

Cat. No.: B12056692
M. Wt: 223.27 g/mol
InChI Key: SMLBOGIWLRBTPL-UHFFFAOYSA-N
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Description

2-(4-Ethylpyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpyridin-2-yl)-1H-benzimidazole typically involves the condensation of 4-ethyl-2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylpyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-Ethylpyridin-2-yl)-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-ethylpyridin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-(4-Methylpyridin-2-yl)-1H-benzimidazole
  • 2-(4-Chloropyridin-2-yl)-1H-benzimidazole
  • 2-(4-Fluoropyridin-2-yl)-1H-benzimidazole

Comparison: 2-(4-Ethylpyridin-2-yl)-1H-benzimidazole is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. Compared to its methyl, chloro, and fluoro analogs, the ethyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(4-ethylpyridin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C14H13N3/c1-2-10-7-8-15-13(9-10)14-16-11-5-3-4-6-12(11)17-14/h3-9H,2H2,1H3,(H,16,17)

InChI Key

SMLBOGIWLRBTPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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